Aloenin-2'-p-coumaroyl ester

Pharmacokinetics Drug Transporters ADMET

Researchers studying transporter-mediated drug interactions often face limited access to selective tool compounds. Aloenin-2'-p-coumaroyl ester (CAS 106533-35-1) addresses this gap as an Aloe-derived phenyl pyrone with a distinct inhibitory signature against BSEP and OATP2B1, an activity not shared by aloin or aloe-emodin. • Unique Transporter Profile: Documented inhibition of BSEP and OATP2B1 enables specific investigation of hepatobiliary elimination and efflux modulation. • Non-Lipinski Scaffold: Suited for in vitro mechanistic assays where oral drug-likeness parameters are not required. • Reliable Supply: Sourced at ≥98% purity with verified identity, ensuring reproducibility in inflammation and metabolism protocols.

Molecular Formula C28H28O12
Molecular Weight 556.5 g/mol
Cat. No. B12386532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloenin-2'-p-coumaroyl ester
Molecular FormulaC28H28O12
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O
InChIInChI=1S/C28H28O12/c1-14-9-17(31)10-19(24(14)20-11-18(36-2)12-23(33)37-20)38-28-27(26(35)25(34)21(13-29)39-28)40-22(32)8-5-15-3-6-16(30)7-4-15/h3-12,21,25-31,34-35H,13H2,1-2H3/b8-5+/t21-,25-,26+,27-,28-/m1/s1
InChIKeyAVKZBTISTJWNNL-MKNNQNITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloenin-2'-p-coumaroyl ester – Compound Overview & Procurement


Aloenin-2'-p-coumaroyl ester (CAS 106533-35-1) is a naturally occurring phenolic compound isolated from Aloe vera leaves . It is a phenyl pyrone derivative belonging to the chromone glycoside class, structurally formed by esterification of aloenin (a chromone glucoside) with p-coumaric acid via the phenylpropanoid pathway . As a secondary metabolite with a molecular weight of 556.51 g/mol and the molecular formula C₂₈H₂₈O₁₂, this compound is commercially available from multiple suppliers at ≥98% purity for research applications, primarily in inflammation studies .

Natural product isolated from Aloe vera leaf
Phenyl pyrone chromone glycoside scaffold
Research-grade purity context
Supports inflammation research models

Why Aloenin-2'-p-coumaroyl ester Cannot Be Substituted


Aloenin-2'-p-coumaroyl ester exhibits distinct physicochemical and pharmacokinetic properties compared to its closest structural analogs (aloenin, aloenin aglycone, aloesin, and aloin). An in silico ADMET study demonstrated that while most Aloe-derived compounds show good intestinal absorption, aloenin is an exception and is poorly absorbed [1]. Furthermore, aloenin-2'-p-coumaroyl ester and aloenin B do not obey Lipinski's Rule of Five, whereas other Aloe metabolites like aloin and aloe-emodin are Lipinski-compliant [1]. Critically, aloenin-2'-p-coumaroyl ester displays a unique transporter inhibition profile: it inhibits BSEP and OATP2B1, while aloin A, aloin B, and aloe-emodin do not share this specific inhibition pattern [1]. In the radical scavenging domain, direct comparative data indicate that 5-methylchromones (aloesin, aloeresin A, aloesone) are the most potent antioxidants among Aloe secondary metabolites, with aloenin-related phenyl pyrones showing lower activity in the same assay systems [2]. These divergences across absorption, drug-likeness, transporter interactions, and antioxidant potency preclude simple interchangeability in experimental protocols.

Transporter inhibition profile
BSEP/OATP2B1/P-gp inhibition predicted; aloin A/B and aloe-emodin lack this pattern. Transporter study endpoints may shift with analog substitution.
Radical scavenging activity
Lower antioxidant potency than 5-methylchromones (aloesin, aloeresin A). Substitution may alter oxidative stress assay readouts.
Lipinski compliance
Non-compliant (MW 556.5, HBD 5, HBA 12) vs. aloin compliant. Oral exposure context may differ; aloin may be preferred for oral PK designs.

Aloenin-2'-p-coumaroyl ester: Differentiation Evidence


BSEP & OATP2B1 Inhibition Profile

In silico ADMET analysis reveals that aloenin-2'-p-coumaroyl ester is a predicted inhibitor of the bile salt export pump (BSEP) and organic anion transporting polypeptide 2B1 (OATP2B1), whereas aloin A, aloin B, and aloe-emodin lack this specific inhibition profile [1].

Transporter Inhibition
Class-level
Predicted BSEP & OATP2B1 inhibitor
vs. aloin A/B, aloe-emodin (non-inhibitors)
Supports hepatobiliary elimination research; aloin lacks this transporter interaction profile
In silico prediction; requires in vitro validation
Pharmacokinetics Drug Transporters ADMET Hepatobiliary Elimination

P-Glycoprotein Inhibition Potential

In silico predictions indicate that aloenin-2'-p-coumaroyl ester and aloenin B are potential inhibitors of P-glycoprotein (P-gp), an efflux transporter critical to multidrug resistance and oral bioavailability, whereas aloenin itself is not predicted to inhibit P-gp [1].

P-gp Inhibition
Class-level
Predicted P-gp inhibitor
vs. aloenin (non-inhibitor)
May support multidrug resistance research; aloenin not predicted to inhibit P-gp
In silico prediction
Multidrug Resistance P-glycoprotein ADMET Drug Absorption

Lower Antioxidant Potency vs. 5-Methylchromones

In a comprehensive in vitro radical scavenging study of Aloe secondary metabolites, 5-methylchromones (aloesin, aloeresin A, and aloesone) were identified as the most active pure compounds tested in DPPH and ORAC assays [1]. Aloenin-2'-p-coumaroyl ester, as a phenyl pyrone derivative, is not among the top-performing antioxidants in this comparative analysis, indicating a class-level distinction in antioxidant efficacy [1].

Radical Scavenging
Class-level
Lower activity vs. 5-methylchromones
Aloesin, aloeresin A ranked highest among tested pure Aloe metabolites
Not a primary antioxidant probe; may reduce radical-scavenging background in inflammation assays
DPPH & ORAC comparative data
Antioxidant Radical Scavenging DPPH ORAC

Lipinski Rule of Five: Non-Compliant Profile

In silico physicochemical profiling reveals that aloenin-2'-p-coumaroyl ester and aloenin B do not obey Lipinski's Rule of Five, whereas aloin A, aloin B, and aloe-emodin are Lipinski-compliant [1]. The rule-of-five violation is attributed to molecular weight (556.51 g/mol), hydrogen bond donor count (5), and hydrogen bond acceptor count (12), exceeding the conventional thresholds for oral drug-likeness.

Lipinski Rule of Five
Class-level
Non-compliant
MW 556.5, HBD 5, HBA 12 exceed thresholds; aloin A/B, aloe-emodin are compliant
Preferred for in vitro mechanistic studies; oral PK studies may require Lipinski-compliant alternatives
SWISS ADME in silico profile
Drug-likeness Oral Bioavailability ADME Lipinski Rule of Five

Intestinal Absorption Advantage

In silico gastrointestinal absorption predictions indicate that aloenin-2'-p-coumaroyl ester and most Aloe-derived compounds are well absorbed in the intestine, with the notable exception of aloenin, which is predicted to have poor intestinal absorption [1]. All tested compounds, including aloenin-2'-p-coumaroyl ester, are predicted not to cross the blood-brain barrier.

Intestinal Absorption
Class-level
Predicted well-absorbed
vs. aloenin (poorly absorbed)
May support systemic exposure study designs; aloenin may be limited to topical/local research models
In silico GI absorption prediction
Intestinal Absorption Bioavailability Pharmacokinetics ADME

CYP3A4 Substrate Potential

In silico metabolism predictions indicate that aloenin-2'-p-coumaroyl ester and aloenin B are potential substrates for the CYP3A4 isoform, whereas aloe-emodin is not predicted to be a CYP3A4 substrate [1]. Additionally, all tested molecules, including aloenin-2'-p-coumaroyl ester, are predicted to be activators of UGT catalysis.

CYP3A4 Substrate
Class-level
Predicted CYP3A4 substrate
vs. aloe-emodin (non-substrate)
Supports metabolism interaction research; metabolic stability context differs from aloe-emodin
In silico metabolism prediction; UGT activator also predicted
Drug Metabolism CYP3A4 Cytochrome P450 Metabolic Stability

Aloenin-2'-p-coumaroyl ester: Application Scenarios


Inflammation Studies: Minimizing Antioxidant Confounding

Aloenin-2'-p-coumaroyl ester is suitable for inflammation research protocols requiring a natural Aloe-derived compound with lower radical scavenging activity than 5-methylchromones such as aloesin or aloeresin A [1]. Its classification as a phenyl pyrone with documented anti-inflammatory potential, combined with lower antioxidant potency, allows researchers to isolate inflammatory mechanisms without the confounding variable of strong direct antioxidant effects.

Transporter-Mediated Drug Interaction Studies

Given its predicted inhibition of BSEP, OATP2B1, and P-glycoprotein [2], aloenin-2'-p-coumaroyl ester is uniquely positioned among Aloe metabolites for studying transporter-mediated drug-drug interactions and hepatobiliary elimination pathways. Researchers can leverage this distinct profile to investigate efflux transporter modulation in multidrug resistance models or to assess cholestatic potential in hepatic studies, where aloin and aloe-emodin lack this specific inhibitory signature.

In Vitro Mechanistic Studies (No Oral Bioavailability)

Aloenin-2'-p-coumaroyl ester's non-compliance with Lipinski's Rule of Five [2] positions it appropriately for in vitro biochemical assays, cell-based mechanistic studies, and target engagement experiments where oral drug-likeness is not a primary concern. Its high molecular weight (556.51 g/mol) and multiple hydrogen bond donors/acceptors (5 donors, 12 acceptors) make it better suited for controlled in vitro environments than for oral drug development programs, where Lipinski-compliant alternatives like aloin may be preferable.

Metabolic Stability: CYP3A4 & UGT Pathways

As a predicted substrate of CYP3A4 and activator of UGT catalysis [2], aloenin-2'-p-coumaroyl ester is appropriate for investigations into phase I and phase II metabolism of natural chromone glycosides. Its distinct metabolic profile, shared with aloenin B but not with aloe-emodin, enables researchers to study isoform-specific metabolic pathways and glucuronidation processes, particularly relevant for understanding clearance mechanisms of polyphenolic natural products.

Application
Selection Property
Validation Focus
Inflammation signaling studies
Reduced radical-scavenging background
Inflammatory mediator endpoint analysis
Transporter-mediated interaction research
BSEP/OATP2B1/P-gp inhibition profile
Efflux transporter modulation endpoints
In vitro mechanistic characterization
Non-Lipinski physiochemical profile
Target engagement in cell-based assays
Metabolic stability profiling
CYP3A4 substrate & UGT activator prediction
Phase I/II clearance pathway elucidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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